molecular formula C54H110 B1595433 Tetrapentacontane CAS No. 5856-66-6

Tetrapentacontane

Cat. No.: B1595433
CAS No.: 5856-66-6
M. Wt: 759.4 g/mol
InChI Key: OPRWEYHEIDHWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrapentacontane is a long-chain hydrocarbon with the molecular formula C54H110 . It is a member of the alkane family, characterized by its saturated carbon chain. This compound is notable for its high molecular weight of 759.4512 g/mol . This compound is primarily found in natural sources such as plant waxes and is used in various industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapentacontane can be synthesized through the catalytic hydrogenation of long-chain alkenes. The process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C54H108} + 2 \text{H}_2 \rightarrow \text{C54H110} ]

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources like plant waxes. The extraction process involves solvent extraction followed by purification through distillation. The purified compound is then subjected to further refinement to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Tetrapentacontane primarily undergoes reactions typical of alkanes, including:

    Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids.

    Combustion: In the presence of oxygen, this compound combusts to produce carbon dioxide and water. [ \text{C54H110} + 81.5 \text{O}_2 \rightarrow 54 \text{CO}_2 + 55 \text{H}_2\text{O} ]

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Combustion: Requires an adequate supply of oxygen and an ignition source.

Major Products Formed:

    Oxidation: Depending on the extent of oxidation, products can include primary alcohols, aldehydes, and carboxylic acids.

    Combustion: The primary products are carbon dioxide and water.

Scientific Research Applications

Tetrapentacontane has several applications in scientific research:

    Chemistry: Used as a standard for calibrating instruments in gas chromatography due to its well-defined structure and properties.

    Biology: Studied for its role in plant waxes and its impact on plant physiology.

    Medicine: Investigated for its potential anti-diabetic properties.

    Industry: Utilized in the production of lubricants, waxes, and as a component in the formulation of certain cosmetics.

Mechanism of Action

The mechanism by which tetrapentacontane exerts its effects, particularly its anti-diabetic properties, involves its interaction with biological pathways that regulate glucose metabolism. It is believed to enhance insulin sensitivity and reduce blood glucose levels by modulating the activity of enzymes involved in glucose uptake and utilization .

Comparison with Similar Compounds

    Tetracontane (C40H82): A shorter-chain alkane with similar physical properties but lower molecular weight.

    Hexacontane (C60H122): A longer-chain alkane with higher molecular weight and melting point.

Uniqueness of Tetrapentacontane: this compound’s unique position in the alkane series, with its specific chain length, gives it distinct melting and boiling points, making it suitable for specialized applications in industry and research. Its potential biological activity also sets it apart from other alkanes .

Properties

IUPAC Name

tetrapentacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H110/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRWEYHEIDHWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H110
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334754
Record name Tetrapentacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

759.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5856-66-6
Record name Tetrapentacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary source of tetrapentacontane identified in the provided research papers?

A1: The research papers primarily identify this compound as a constituent of cuticular waxes extracted from various plant species. [, , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C54H110 and a molecular weight of 751.45 g/mol.

Q3: Can you elaborate on the role of this compound in plant cuticular waxes?

A3: While the specific role of this compound in plant cuticular waxes is not fully elucidated in the provided research, its presence as a major constituent suggests a potential contribution to the wax's physical properties. Cuticular waxes play crucial roles in plant protection against environmental stresses, including drought, UV radiation, and pathogen attacks. [, , , ]

Q4: One study found a correlation between this compound and disease susceptibility in Prunus species. Could you explain this finding?

A4: In a study analyzing the cuticular wax composition of Prunus species, researchers observed a strong positive correlation between leaf damage caused by the fungus Clasterosporium carpohilum and the content of this compound in the epicuticular waxes. This finding suggests that this compound might be a product of infection-induced metabolic changes in epidermal cells or that its presence could be linked to a susceptibility factor exploited by the pathogen. Further research is needed to confirm the exact mechanism behind this correlation. []

Q5: Has this compound shown any potential for applications in other fields, such as pharmaceuticals or cosmetics?

A5: The provided research papers primarily focus on identifying and quantifying this compound within the context of plant extracts. Currently, there is limited information regarding its potential applications in pharmaceuticals or cosmetics. Further research is required to explore potential bioactivities and applications beyond its natural occurrence in plants.

Q6: What analytical techniques are commonly used to identify and quantify this compound?

A6: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for the identification and quantification of this compound in the presented research papers. [, , , , , , ]

Q7: What is the significance of identifying this compound alongside other bioactive compounds in plant extracts?

A7: Identifying this compound alongside other bioactive compounds in plant extracts provides a comprehensive understanding of the chemical profile of these extracts. While the specific role of this compound might not be fully understood, its presence contributes to the overall picture of the plant's chemical composition and potential synergistic effects of different compounds. This information is valuable for researchers exploring potential applications of these extracts in various fields. [, , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.